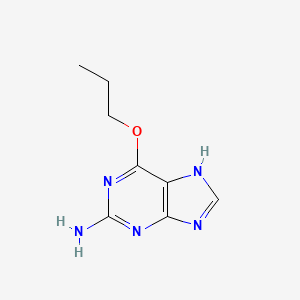

Purine, 2-amino-6-propoxy-

Overview

Description

“Purine, 2-amino-6-propoxy-” is a derivative of purine, a key class of biochemically active compounds. The purine skeleton is said to be the most widely distributed N-heterocycle in nature . The structure of “Purine, 2-amino-6-propoxy-” includes a cyclohexane (pyrimidine group) and cyclopentane (imidazole group) attached to one another .

Molecular Structure Analysis

The molecular structure of “Purine, 2-amino-6-propoxy-” is based on the purine ring system, with an amine group at position 2 and a propoxy group at position 6 . The molecular weight of the compound is 193.2058 .Physical and Chemical Properties Analysis

The physical and chemical properties of “Purine, 2-amino-6-propoxy-” are not extensively documented in the available literature. The compound has a molecular weight of 193.2058 .Scientific Research Applications

Antiviral Activity

- Purine analogs, specifically 2-amino-7-[(1,3-dihydroxy-2-propoxy)methyl]purine, have shown potent inhibitory effects on various herpesviruses, including herpes simplex virus (HSV-1, HSV-2), varicella-zoster virus, and human cytomegalovirus. This compound has demonstrated low cytotoxicity to human cells and is an effective alternative to other antivirals like ganciclovir (Neyts et al., 1994).

Anti-Hepatitis B Virus (HBV) Activity

- Novel 2-amino-6-arylthio-9-[2-(phosphonomethoxy)ethyl]purine esters, including variations of the purine analog, have shown significant anti-HBV activity in vitro with low cytotoxicity, indicating their potential as HBV-specific antiviral agents (Sekiya et al., 2002).

Efficacy in Animal Models for Herpesvirus Infections

- In vivo studies on 2-amino-7-[(1,3-dihydroxy-2-propoxy)methyl]purine (S2242) show effective protection against herpesvirus-induced mortality in various animal models, indicating its potential for treating herpesvirus infections in humans (Neyts et al., 1995).

Antiviral Agents for Herpesviruses

- 9-[2-(Phosphonomethoxy)alkoxy]purines, another class of purine derivatives, have been found effective against herpesviruses and retroviruses, highlighting the broad spectrum of antiviral activity of purine analogs (Duckworth et al., 1991).

Antiviral Activity Against Influenza

- Purine 2'-deoxy-2'-fluororibosides, particularly those with an amino group in the purine moiety, exhibit potent anti-influenza virus activity, suggesting their potential as influenza therapeutics (Tuttle et al., 1993).

Anticytomegalovirus Compound Evaluation

- Compound 2242, also known as 2-amino-7-[(1,3-dihydroxy-2-propoxy)methyl]purine, has been evaluated for retinal toxicity and efficacy against herpes simplex retinitis, showcasing its therapeutic potential in ophthalmology (Besen et al., 1995).

Synthesis and Antiviral Activity of Nucleosides

- Synthesis of 2'-deoxy-4'-thio purine nucleosides has yielded compounds with potent activity against HBV and HCMV, expanding the scope of purine derivatives in antiviral research (Van Draanen et al., 1996).

Future Directions

Future research could focus on the synthesis, characterization, and potential applications of “Purine, 2-amino-6-propoxy-”. Given the wide range of biological activities associated with purine derivatives, this compound could be of interest in the development of new pharmaceuticals or bioactive compounds .

Properties

IUPAC Name |

6-propoxy-7H-purin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N5O/c1-2-3-14-7-5-6(11-4-10-5)12-8(9)13-7/h4H,2-3H2,1H3,(H3,9,10,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWMYHQCOEFJVFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=NC(=NC2=C1NC=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40212701 | |

| Record name | Purine, 2-amino-6-propoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40212701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6331-91-5 | |

| Record name | Purine, 2-amino-6-propoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006331915 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC37365 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37365 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Purine, 2-amino-6-propoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40212701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

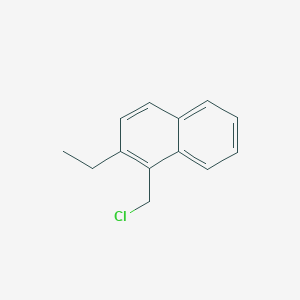

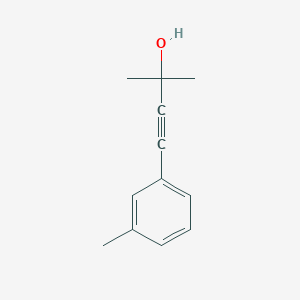

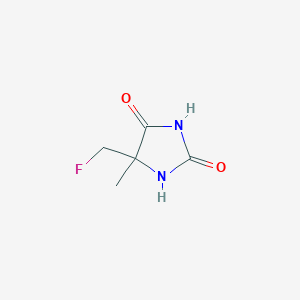

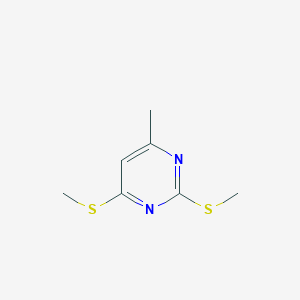

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[[4-(Dimethylamino)-2-methylphenyl]-[4-(dimethylamino)phenyl]methyl]-N,N,3-trimethylaniline](/img/structure/B3055119.png)